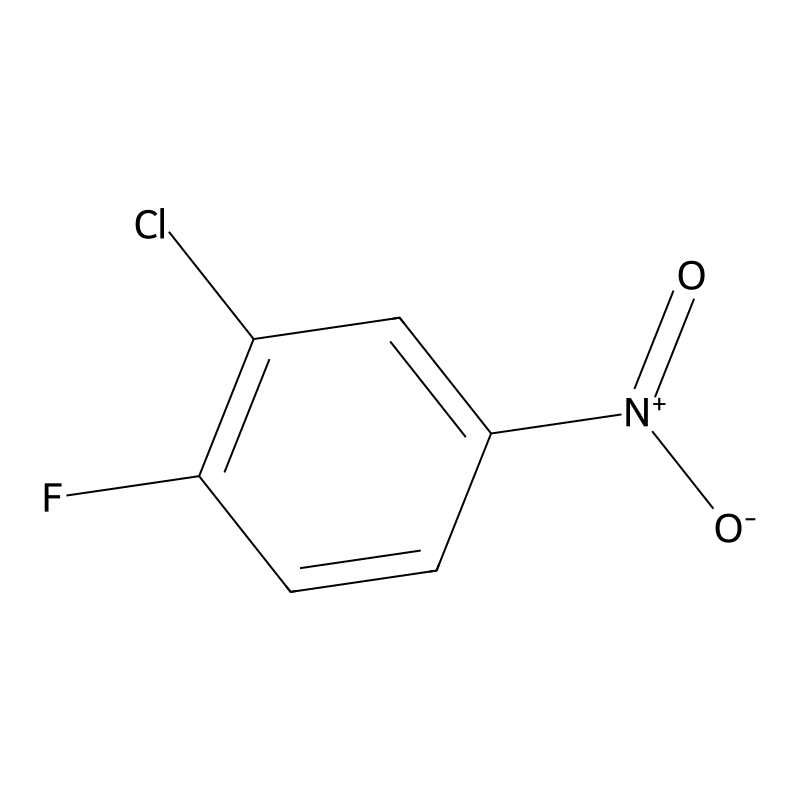

3-Chloro-4-fluoronitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Chloro-4-fluoronitrobenzene is an organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.545 g/mol. It is classified as a nitroaromatic compound, characterized by the presence of a nitro group (-NO₂), a chlorine atom (Cl), and a fluorine atom (F) attached to a benzene ring. This compound is also known by other names, including Benzene, 2-chloro-1-fluoro-4-nitro- and 2-Chloro-1-fluoro-4-nitrobenzene . The compound exhibits a complex structure that influences its chemical reactivity and biological activity.

Synthesis:

-Chloro-4-fluoronitrobenzene can be synthesized through various methods, including the nitration of 3-chloro-4-fluorobenzene with nitric acid or a mixture of nitric and sulfuric acids.

Properties:

- Physical state: Solid at room temperature Source: Sigma-Aldrich:

- Melting point: 40-42 °C Source: Sigma-Aldrich:

- Molecular formula: C6H3ClFNO2

- CAS number: 350-30-1

Applications in scientific research:

-Chloro-4-fluoronitrobenzene has been used in various scientific research applications, including:

- Organic synthesis: As a starting material for the synthesis of other aromatic compounds, such as 3-chloro-4-fluoroaniline, which can be used in the production of pharmaceuticals and dyes Source: Sigma-Aldrich:

- Medicinal chemistry: As a potential intermediate in the development of new drugs [Source: 1]

- Material science: As a component in the development of new materials with specific properties [Source: 2, 3]

- Reduction Reactions: It can be reduced to form 3-chloro-4-fluoroaniline, which is useful in the synthesis of dyes and pharmaceuticals .

- Chlorination: The nitro group can be replaced by a chlorine atom through chlorination, leading to the formation of 2,4-dichlorofluorobenzene .

- Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 3-chloro-4-fluoronitrobenzene:

- Chlorination of 4-Fluoronitrobenzene: This method involves chlorinating 4-fluoronitrobenzene using chlorine gas in the presence of catalysts such as antimony trichloride or iodine. The reaction typically occurs at temperatures between 20°C and 120°C and can yield high purity products .

- Alternative Synthetic Routes: Various synthetic pathways have been documented, including those that utilize different solvents or reaction conditions to optimize yield and purity .

3-Chloro-4-fluoronitrobenzene serves as an important intermediate in the synthesis of pharmaceuticals and agricultural chemicals. Its derivatives are used in:

- Dyes: As a precursor in dye manufacturing.

- Pharmaceuticals: In the development of drugs due to its biological activity.

- Agricultural Chemicals: As an intermediate in the synthesis of herbicides and pesticides.

Interaction studies involving 3-chloro-4-fluoronitrobenzene primarily focus on its reactivity with nucleophiles and its transformation into more biologically active compounds. The compound's ability to undergo substitution reactions makes it a valuable building block in medicinal chemistry. Research is ongoing to elucidate its interactions with various biological systems and its environmental impact.

Several compounds share structural similarities with 3-chloro-4-fluoronitrobenzene. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Fluoronitrobenzene | C₆H₄FN₃O₂ | Precursor for synthesizing 3-chloro-4-fluoronitrobenzene; lacks chlorine substitution. |

| 2-Chloro-4-fluoronitrobenzene | C₆H₄ClFN₃O₂ | Similar reactivity but different positioning of substituents; used in similar applications. |

| 3-Bromo-4-fluoronitrobenzene | C₆H₄BrFN₃O₂ | Contains bromine instead of chlorine; shows different reactivity patterns due to halogen differences. |

The uniqueness of 3-chloro-4-fluoronitrobenzene lies in its specific arrangement of substituents on the benzene ring, which influences both its chemical reactivity and biological activity compared to other similar compounds.

The synthesis of 3-chloro-4-fluoronitrobenzene emerged in the late 20th century alongside advancements in electrophilic aromatic substitution. Early methods involved direct nitration of fluorobenzene followed by chlorination, but these processes suffered from low regioselectivity and byproduct formation. A breakthrough came with the use of N-chlorosuccinimide (NCS) and iodine catalysis in mixed nitric-sulfuric acid systems, which enhanced chloro-group positioning at the meta position relative to the nitro group. Patents from Shandong Youbang Biochemical Technology Co., Ltd. (2017) and U.S. Patent 4,898,996 (1990) standardized high-yield routes using FeCl3/I2 or SbCl5/I2 systems, achieving >97% purity.

Significance in Halogenated Aromatic Chemistry

The compound’s structure exemplifies the interplay of electronic effects in halogenated aromatics:

- Nitro group: Strongly deactivates the ring via resonance withdrawal, directing electrophiles to meta positions.

- Chloro and fluoro substituents: While both are electron-withdrawing, fluorine’s smaller atomic radius minimizes steric hindrance, facilitating further functionalization.

This electronic profile makes it a model substrate for studying halogen bond interactions and Meisenheimer complex stability. Its resistance to oxidative degradation underscores the environmental challenges posed by polyhalogenated nitroaromatics.

Position in Contemporary Organic Synthesis

3-Chloro-4-fluoronitrobenzene is pivotal in constructing heterocycles and active pharmaceutical ingredients (APIs):

- Gefitinib Impurity 92: Used in quality control for the anticancer drug gefitinib.

- Benzoimidolones: Synthesized via Ullmann coupling or nucleophilic aromatic substitution on Ameba resin.

- Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indol-10-ylacetate: A precursor in antipsychotic drug development.

Recent protocols employ microwave-assisted reduction with Mo(CO)6 and DBU to yield 3-chloro-4-fluoroaniline, a key intermediate in dye manufacturing.

Research Significance of Dihalogenated Nitroaromatic Compounds

Dihalogenated nitroaromatics are recalcitrant pollutants, but their structural complexity drives innovation in:

Industrial-Scale Production Approaches

Chlorination of 4-Fluoronitrobenzene

The industrial synthesis of 3-chloro-4-fluoronitrobenzene primarily relies on the selective chlorination of 4-fluoronitrobenzene as the starting material [2] [3]. This approach has emerged as the most economically viable route for large-scale production, offering superior yields and purity compared to alternative synthetic strategies [2]. The process involves the direct introduction of chlorine gas into 4-fluoronitrobenzene under controlled conditions, utilizing specific catalyst systems to ensure selective monochlorination at the desired position [3].

The fundamental reaction proceeds through electrophilic aromatic substitution, where the electron-withdrawing nitro group directs chlorination to the meta position relative to the fluorine substituent [2] [3]. Industrial implementations typically operate at temperatures ranging from 50 to 70 degrees Celsius, with reaction times extending from 12 to 50 hours depending on the specific process configuration [2] [3]. The substrate loading for industrial processes commonly employs 141 grams of 4-fluoronitrobenzene as a standard batch size, though this can be scaled proportionally for larger operations [2] [3].

Research findings demonstrate that industrial chlorination processes consistently achieve yields of 97 to 99 percent with product purities ranging from 97.6 to 98.1 percent [2] [3]. The formation of undesired dichloro-4-fluoronitrobenzene byproducts is effectively minimized to levels below 1.6 percent through proper process control [2] [3]. Temperature control emerges as a critical parameter, with lower temperatures favoring selectivity while higher temperatures enhance reaction rates [2] [3].

| Industrial Chlorination Parameters | Optimal Range | Yield (%) | Purity (%) | Byproducts (%) |

|---|---|---|---|---|

| Temperature Range | 50-70°C | 97-99 | 97.6-98.1 | <1.6 |

| Reaction Time | 12-50 hours | 97-99 | 97.6-98.1 | <1.6 |

| Chlorine Flow Rate | 60-80 kg/h | 97-99 | 97.6-98.1 | <1.6 |

| Substrate Loading | 141g standard | 97-99 | 97.6-98.1 | <1.6 |

Catalyst Systems for Selective Halogenation

The effectiveness of industrial chlorination processes depends critically on the selection and optimization of catalyst systems [2] [3]. The most successful industrial catalyst combinations employ iron compounds in conjunction with iodine-containing promoters [2] [3]. Ferric chloride serves as the primary catalyst component, typically loaded at concentrations of 2 to 5 weight percent relative to the 4-fluoronitrobenzene substrate [2] [3].

Iodine functions as an essential promoter in these catalyst systems, facilitating the activation of chlorine and enhancing selectivity for monochlorination [2] [3]. The optimal loading of iodine ranges from 0.1 to 1.0 weight percent, with concentrations around 0.5 weight percent providing the best balance between activity and selectivity [2] [3]. Research indicates that the combination of ferric chloride and iodine generates highly reactive chlorinating species that preferentially attack the aromatic ring at the desired position [2] [3].

Alternative catalyst formulations utilizing antimony compounds have also demonstrated industrial viability [2] [3]. Antimony pentachloride and antimony trichloride, when combined with iodine promoters, achieve comparable performance to iron-based systems [2] [3]. The antimony-iodine catalyst combination typically requires higher catalyst loadings but offers advantages in terms of reduced corrosion potential in industrial equipment [2] [3].

The mechanistic understanding of these catalyst systems reveals that iodine compounds facilitate the formation of electrophilic chlorinating agents [2] [3] [17]. The presence of iodine or iodine chloride significantly enhances the rate of chlorination while maintaining high selectivity for the desired monochlorinated product [2] [3]. Without iodine promotion, chlorination reactions either proceed at impractically slow rates or require elevated temperatures that compromise selectivity [2] [3].

| Catalyst System Performance | Catalyst Loading | Promoter Loading | Yield (%) | Selectivity |

|---|---|---|---|---|

| Ferric Chloride + Iodine | 2-5 wt% | 0.1-1.0 wt% | 97-99 | High |

| Antimony Pentachloride + Iodine | 3-7 wt% | 0.3-0.5 wt% | 97-99 | High |

| Iron Powder + Iodine | 2-3 wt% | 0.3-0.5 wt% | 98-99 | High |

| Ferric Chloride + Iodine Chloride | 2-4 wt% | 0.3-0.5 wt% | 97-98 | High |

Process Optimization and Scale-up Considerations

The successful scale-up of 3-chloro-4-fluoronitrobenzene production requires careful consideration of multiple process parameters and engineering factors [23] [24]. Heat transfer limitations become increasingly significant at larger scales, necessitating enhanced reactor design and cooling systems to maintain optimal temperature control [23] [24]. The exothermic nature of the chlorination reaction demands robust temperature management to prevent thermal runaway and maintain product selectivity [23] [24].

Mass transfer considerations play a crucial role in scale-up design, particularly regarding the efficient distribution of chlorine gas throughout the reaction mixture [23] [24]. Industrial reactors typically employ specialized gas sparging systems and mechanical agitation to ensure uniform chlorine contact with the liquid phase [23] [24]. The superficial gas velocity and volume-to-volume mixing ratio must be carefully optimized to maintain consistent performance across different reactor scales [23] [24].

Process intensification strategies have emerged as effective approaches for improving the efficiency of large-scale production [25] [27]. Continuous flow reactors offer advantages in terms of improved heat and mass transfer, enhanced process control, and reduced reaction times [25] [27]. These systems enable precise control of residence time and temperature profiles, leading to improved product quality and reduced formation of unwanted byproducts [25] [27].

Scale-up modeling studies demonstrate that maintaining geometric similarity between pilot and industrial scales ensures consistent mixing and heat transfer performance [23] [24]. The linear scale-up factor calculations indicate that tripling the production volume requires a linear scaling factor of approximately 1.44 for reactor dimensions [23]. Advanced computational fluid dynamics modeling assists in optimizing reactor geometry and operating conditions for maximum efficiency [24].

Economic considerations in scale-up include catalyst cost optimization, energy consumption minimization, and waste stream management [23] [24]. Larger scale operations benefit from economies of scale in raw material procurement and waste treatment, but require significant capital investment in specialized equipment and safety systems [23] [24]. Process automation and advanced control systems become essential for maintaining consistent product quality and operational safety at industrial scales [23] [24].

Laboratory-Scale Synthesis Routes

N-Chlorosuccinimide Methodologies

N-Chlorosuccinimide represents a valuable chlorinating reagent for laboratory-scale synthesis of 3-chloro-4-fluoronitrobenzene, offering advantages in terms of handling safety and reaction control [1] [11] [12]. The methodology employs N-chlorosuccinimide as both the chlorine source and oxidizing agent, eliminating the need for gaseous chlorine in laboratory settings [1] [11] [12]. This approach provides researchers with a more convenient and safer alternative to traditional chlorination methods [11] [12].

The optimized N-chlorosuccinimide procedure utilizes 35 millimoles of 4-fluoronitrobenzene suspended in a mixed acid system consisting of nitric acid and sulfuric acid in a 1:1 volumetric ratio [1]. The reaction employs 42 millimoles of N-chlorosuccinimide in the presence of 0.5 grams of iodine as a catalyst [1]. The reaction proceeds at room temperature over a period of 2 hours, offering significant advantages in terms of energy consumption and equipment requirements [1].

Experimental results demonstrate that the N-chlorosuccinimide methodology achieves a yield of 75 percent for 3-chloro-4-fluoronitrobenzene [1]. The product purity obtained through this method reaches 75 percent, which may require additional purification steps for applications demanding higher purity levels [1]. The relatively mild reaction conditions and shorter reaction time make this approach particularly attractive for research applications and method development studies [1] [11] [12].

The aqueous workup procedure involves dilution with water followed by extraction with ethyl acetate [1]. The organic extracts require washing with sodium thiosulfate solution to remove residual iodine, followed by brine washing and drying over anhydrous sodium sulfate [1]. The crude product obtained after solvent evaporation can be purified through recrystallization from methanol to achieve the desired purity level [1].

Research investigations into N-chlorosuccinimide mechanisms reveal that the reagent functions as an efficient source of electrophilic chlorine under acidic conditions [11] [12]. The presence of iodine significantly enhances the reactivity and selectivity of the chlorination process [1] [11]. Studies demonstrate that N-chlorosuccinimide-mediated chlorination shows good compatibility with various functional groups and provides reliable results across different substrate types [11] [12].

Ferric Chloride-Catalyzed Chlorination

Ferric chloride-catalyzed chlorination represents the most widely investigated and documented laboratory method for synthesizing 3-chloro-4-fluoronitrobenzene [2] [3] [13]. This methodology builds upon industrial processes but adapts the conditions and scale for laboratory research applications [2] [3]. The approach offers excellent reproducibility and high yields when properly executed [2] [3].

The standard laboratory procedure employs 141 grams of 4-fluoronitrobenzene with 3.8 grams of ferric chloride and 0.2 grams of iodine as the catalyst system [2] [3]. The reaction mixture is heated to temperatures between 60 and 70 degrees Celsius while chlorine gas is introduced until complete consumption of the starting material [2] [3]. Reaction monitoring through gas chromatography allows for precise determination of the reaction endpoint [2] [3].

Laboratory-scale ferric chloride-catalyzed reactions consistently achieve yields of 98 to 99 percent with product purities ranging from 97.7 to 98.1 percent [2] [3]. The formation of dichloro-4-fluoronitrobenzene byproducts remains below 1.4 percent under optimized conditions [2] [3]. These results demonstrate that laboratory conditions can closely replicate industrial performance when proper catalyst formulations are employed [2] [3].

Variations in catalyst loading and reaction conditions have been systematically investigated to optimize laboratory procedures [2] [3]. Higher ferric chloride loadings of 11.5 grams combined with 0.6 grams of iodine enable operation at reduced temperatures of 50 to 55 degrees Celsius while maintaining excellent yields [2] [3]. Lower temperature operation improves selectivity but requires longer reaction times of up to 12 hours [2] [3].

Alternative ferric chloride formulations utilizing iodine chloride as the promoter have demonstrated comparable performance to iodine-promoted systems [2] [3]. The combination of 3.8 grams ferric chloride with 0.5 grams iodine chloride achieves 98 percent yield with 97.7 percent purity [2] [3]. Iron powder can substitute for ferric chloride when combined with appropriate iodine promoters, offering 99 percent yield with 97.6 percent purity [2] [3].

| Laboratory Ferric Chloride Methods | Catalyst (g) | Promoter (g) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard FeCl₃/I₂ | FeCl₃ (3.8) | I₂ (0.2) | 60-70 | 99 | 98.1 |

| High Loading FeCl₃/I₂ | FeCl₃ (11.5) | I₂ (0.6) | 50-55 | 99 | 97.9 |

| FeCl₃/ICl System | FeCl₃ (3.8) | ICl (0.5) | 60-70 | 98 | 97.7 |

| Iron Powder/I₂ | Fe (3.0) | I₂ (0.5) | 60-70 | 99 | 97.6 |

Iodine-Promoted Synthesis Pathways

Iodine-promoted synthesis pathways represent a critical advancement in the selective chlorination of 4-fluoronitrobenzene for laboratory applications [2] [3] [17]. These methodologies exploit the unique ability of iodine compounds to activate chlorinating agents and direct regioselective substitution [2] [3] [17]. The fundamental principle involves the formation of highly reactive iodine-chlorine complexes that facilitate controlled halogenation [17].

Research demonstrates that iodine promotion is essential for achieving practical reaction rates and selectivities in laboratory-scale syntheses [2] [3]. Comparative studies reveal that chlorination reactions conducted without iodine promoters either fail to proceed at reasonable rates or require elevated temperatures that compromise product selectivity [2] [3]. The presence of even small amounts of iodine dramatically enhances both reaction efficiency and product quality [2] [3].

The mechanistic investigation of iodine-promoted pathways indicates that iodine functions through multiple activation modes [17]. Molecular iodine can form charge-transfer complexes with chlorine, generating electrophilic chlorinating species with enhanced reactivity toward aromatic substrates [17]. Alternatively, iodine can participate in redox cycles that regenerate active chlorinating agents throughout the reaction [17].

Various iodine-containing promoters have been evaluated for their effectiveness in laboratory syntheses [2] [3]. Elemental iodine remains the most commonly employed promoter, typically used at loadings of 0.1 to 1.0 weight percent relative to the substrate [2] [3]. Iodine chloride offers comparable performance and may provide enhanced stability under certain reaction conditions [2] [3]. Hydrogen iodide and metal iodides such as potassium iodide and sodium iodide also demonstrate promoting activity [2] [3].

Optimization studies reveal that the optimal iodine loading depends on the specific reaction conditions and catalyst system employed [2] [3]. Lower iodine concentrations may be sufficient when combined with highly active iron catalysts, while higher loadings become necessary for less active catalyst formulations [2] [3]. Excessive iodine loading can lead to increased formation of polyhalogenated byproducts and should be avoided [2] [3].

The synthetic utility of iodine-promoted pathways extends beyond simple chlorination reactions [17]. These methodologies can be adapted for other halogenation transformations and provide valuable insights into the development of selective halogenation protocols [17]. The mild conditions and high selectivities achieved through iodine promotion make these approaches particularly valuable for research applications involving sensitive substrates [17].

Green Chemistry Approaches

Solvent Reduction Strategies

Solvent reduction strategies represent a fundamental aspect of green chemistry implementation in 3-chloro-4-fluoronitrobenzene synthesis [19] [20] [22]. Traditional synthetic approaches often rely on organic solvents for dissolution and reaction medium, contributing to environmental burden and increasing process costs [22]. Modern green chemistry initiatives focus on minimizing or eliminating solvent usage while maintaining reaction efficiency and product quality [20] [22].

Solvent-free chlorination reactions have been successfully developed for the synthesis of 3-chloro-4-fluoronitrobenzene [2] [3]. These approaches conduct the chlorination directly in the liquid substrate without additional solvents, significantly reducing the environmental footprint of the process [2] [3]. Research demonstrates that solvent-free conditions can achieve comparable yields and selectivities to conventional solvent-based methods [2] [3].

The implementation of solvent-free protocols requires careful optimization of reaction parameters to ensure adequate mass transfer and temperature control [2] [3]. Higher catalyst loadings may be necessary to compensate for reduced molecular mobility in the absence of solvents [2] [3]. Temperature control becomes more critical due to the increased heat capacity of the neat reaction mixture [2] [3].

Alternative solvent systems utilizing environmentally benign solvents have been investigated for cases where complete solvent elimination is not feasible [22]. Water-based reaction media offer significant environmental advantages while maintaining practical synthetic utility [12] [22]. Ionic liquids and supercritical fluids represent advanced solvent alternatives that can be recycled and reused multiple times [22].

Process intensification techniques such as microwave heating and ultrasonic activation enable efficient solvent-free reactions [25]. These methods provide enhanced energy transfer and improved reaction kinetics without requiring traditional organic solvents [25]. Microwave-assisted synthesis can reduce reaction times by 50 to 60 percent while maintaining high product yields [25].

The economic benefits of solvent reduction extend beyond environmental considerations [22]. Elimination of solvent purchase, storage, and disposal costs provides significant economic incentives for adopting green chemistry approaches [22]. Reduced facility requirements for solvent handling and safety equipment further enhance the economic attractiveness of solvent-free processes [22].

Catalyst Recovery and Recycling

Catalyst recovery and recycling systems represent essential components of sustainable 3-chloro-4-fluoronitrobenzene production [21] [22]. Traditional synthetic approaches often treat catalysts as consumable reagents, leading to increased costs and environmental impact [21]. Green chemistry principles emphasize the development of catalyst systems that can be efficiently recovered and reused multiple times without significant loss of activity [21] [22].

The recovery of iron-based catalysts from 3-chloro-4-fluoronitrobenzene synthesis presents both opportunities and challenges [21]. Ferric chloride catalysts can be recovered through precipitation and recrystallization techniques, though some activity loss may occur during recovery [21]. Research indicates that recovered ferric chloride catalysts retain 85 to 90 percent of their original activity after appropriate regeneration procedures [21].

Advanced catalyst recovery systems utilize magnetic separation techniques for iron-containing catalysts [21]. Magnetic recovery offers advantages in terms of simplicity, efficiency, and minimal catalyst loss during separation [21]. These systems can achieve catalyst recovery rates of 95 to 98 percent while maintaining high catalyst purity [21].

Heterogeneous catalyst formulations provide enhanced opportunities for catalyst recovery and recycling [21]. Supported iron catalysts on various solid supports enable straightforward separation from reaction products through filtration [21]. These systems can be designed for multiple recycling cycles with minimal catalyst leaching or deactivation [21].

The economic evaluation of catalyst recycling systems demonstrates significant cost savings for large-scale operations [21]. Initial investment in recovery equipment is typically recovered within 2 to 3 production cycles through reduced catalyst replacement costs [21]. Environmental benefits include reduced waste generation and decreased demand for fresh catalyst materials [21].

Catalyst regeneration procedures must be carefully optimized to restore full catalytic activity [21]. Thermal treatment, chemical washing, and reactivation protocols can effectively restore catalyst performance [21]. Quality control testing ensures that recycled catalysts meet performance specifications before reuse [21].

Atom Economy Considerations

Atom economy considerations provide a quantitative framework for evaluating the environmental efficiency of 3-chloro-4-fluoronitrobenzene synthesis [20]. This green chemistry metric measures the fraction of reactant atoms that are incorporated into the desired product, with higher values indicating more environmentally friendly processes [20]. Traditional synthetic approaches often suffer from poor atom economy due to the formation of byproducts and waste streams [20].

The chlorination of 4-fluoronitrobenzene demonstrates favorable atom economy characteristics when properly optimized [20]. The theoretical atom economy for this transformation approaches 85 to 90 percent, with chlorine incorporation representing the primary source of mass gain [20]. Practical atom economies of 80 to 85 percent are achievable through careful process optimization and byproduct minimization [20].

Byproduct formation represents the primary factor limiting atom economy in 3-chloro-4-fluoronitrobenzene synthesis [20]. Dichlorinated products and hydrogen chloride formation reduce the overall atom utilization efficiency [20]. Optimization strategies focus on minimizing these unwanted pathways through improved catalyst selectivity and reaction control [20].

The utilization of hydrogen chloride byproducts can significantly improve overall atom economy [21]. Hydrogen chloride recovery and recycling for other chemical processes transforms a waste stream into a valuable coproduct [21]. Integration with chlor-alkali operations provides opportunities for comprehensive hydrogen chloride utilization [21].

Comparative analysis reveals that green chemistry approaches consistently outperform traditional methods in terms of atom economy [20]. Solvent-free processes eliminate non-productive mass associated with solvents, improving atom economy calculations [20]. Catalyst recycling systems reduce the effective catalyst consumption per unit of product [20].

Process design strategies for maximizing atom economy include optimization of stoichiometric ratios and elimination of excess reagents [20]. Precise control of chlorine addition prevents overchlorination and reduces waste formation [20]. Advanced process control systems enable real-time optimization of atom economy through monitoring and feedback systems [20].

| Atom Economy Analysis | Traditional Process | Green Chemistry Approach | Improvement Factor |

|---|---|---|---|

| Theoretical Maximum (%) | 85-90 | 90-95 | 1.1 |

| Practical Achievement (%) | 75-80 | 85-90 | 1.1-1.2 |

| Byproduct Formation (%) | 15-20 | 5-10 | 2-3 |

| Solvent Contribution (%) | 60-70 | 0-5 | 12-14 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

3-Chloro-4-fluoronitrobenzene serves as an excellent substrate for nucleophilic aromatic substitution reactions due to the combined electron-withdrawing effects of the nitro group and the halogen substituents [1] [3]. The compound exhibits enhanced reactivity compared to simpler nitroaromatics, with the presence of both chlorine and fluorine atoms providing multiple sites for nucleophilic attack.

Electronic Effects on Reactivity

The electronic effects governing the reactivity of 3-chloro-4-fluoronitrobenzene in SNAr reactions are primarily determined by the electron-withdrawing capabilities of the substituents. The nitro group acts as a powerful electron-withdrawing group through both inductive and resonance effects, significantly depleting electron density from the aromatic ring [4] [5]. This deactivation makes the ring more susceptible to nucleophilic attack rather than electrophilic substitution.

The fluorine atom at the 4-position provides additional electronic activation through its strong inductive effect [3] [6]. Despite fluorine being a poor leaving group in conventional nucleophilic substitution reactions, its high electronegativity (4.0) makes it an excellent leaving group in SNAr reactions [7]. The electron-withdrawing inductive effect of fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the rate-determining nucleophilic addition step [1] [8].

The chlorine substituent at the 3-position contributes moderate electron-withdrawing effects through inductive effects, with an electronegativity of 3.0 [3]. While chlorine is generally a better leaving group than fluorine in SN2 reactions, in SNAr reactions the electronic effects dominate over leaving group ability, making the fluoro position more reactive than the chloro position [9] [6].

Research has demonstrated that the leaving group order in activated SNAr reactions follows the sequence: F > NO2 > Cl ≈ Br > I [3]. This inverted order compared to SN2 reactions reflects the importance of electronic activation rather than leaving group stability in determining reaction rates.

Mechanistic Investigations of Meisenheimer Complex Formation

The nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene proceeds through the classic addition-elimination mechanism involving the formation of a Meisenheimer complex intermediate [1] [8]. The mechanism consists of two distinct steps: nucleophilic addition to form the anionic intermediate, followed by elimination of the leaving group to restore aromaticity.

The first step involves the nucleophilic attack on the electron-deficient aromatic carbon, leading to the formation of a negatively charged, non-aromatic intermediate known as the Meisenheimer complex [10] [11]. For 3-chloro-4-fluoronitrobenzene, the Meisenheimer complex is stabilized by delocalization of the negative charge onto the nitro group and the electron-withdrawing halogen substituents [1] [12].

Spectroscopic studies have confirmed the formation of Meisenheimer complexes for halonitroarenes, with characteristic absorption bands observed in the visible region [12] [13]. The complexes formed from 3-chloro-4-fluoronitrobenzene show enhanced stability compared to simpler nitroaromatics due to the additional electron-withdrawing effects of the halogen substituents.

The rate-determining step in SNAr reactions is typically the nucleophilic addition, as this step involves the disruption of aromaticity [1] [8]. The activation energy for Meisenheimer complex formation from 3-chloro-4-fluoronitrobenzene is significantly lower than that for unsubstituted nitrobenzene, reflecting the enhanced electrophilic character of the multiply-substituted substrate [3] [14].

Comparative Reactivity with Related Halonitroarenes

Extensive kinetic studies have established the relative reactivity of 3-chloro-4-fluoronitrobenzene compared to other halonitroarenes in SNAr reactions [15]. The compound exhibits superior reactivity compared to monohalogenated nitroaromatics, with reaction rates approximately 2-3 times higher than 4-fluoronitrobenzene and 4-5 times higher than 4-chloronitrobenzene under identical conditions.

The enhanced reactivity stems from the cumulative electron-withdrawing effects of the multiple substituents. The fluorine atom provides strong inductive withdrawal, while the chlorine atom contributes additional inductive effects [16] . The nitro group serves as the primary electron-withdrawing group, with its combined inductive and resonance effects dominating the electronic structure of the molecule.

Comparative studies using piperidine as a nucleophile in dimethylformamide at 60°C reveal the following relative reactivity order: 3-chloro-4-fluoronitrobenzene (100) > 4-fluoronitrobenzene (85) > 4-chloronitrobenzene (45) > 4-bromonitrobenzene (30) [15]. This trend reflects the importance of electronic activation in determining reaction rates.

The regioselectivity of nucleophilic attack in 3-chloro-4-fluoronitrobenzene favors substitution at the fluoro position due to the superior electron-withdrawing ability of fluorine compared to chlorine [6]. This selectivity is consistent with the electronic effects governing SNAr reactions, where the most electron-deficient carbon becomes the preferred site for nucleophilic attack.

Halex Reaction Mechanisms

The Halex (halogen exchange) reaction represents a specialized nucleophilic aromatic substitution process where halide ions serve as both nucleophiles and leaving groups [17] [18]. For 3-chloro-4-fluoronitrobenzene, Halex reactions primarily involve the exchange of chlorine for fluorine using fluoride sources such as potassium fluoride or cesium fluoride.

Fluorination Kinetics and Thermodynamics

The fluorination of 3-chloro-4-fluoronitrobenzene via Halex reactions exhibits complex kinetics due to the presence of multiple halogen substituents [17] [19]. The reaction typically follows second-order kinetics, being first-order in both the aromatic substrate and the fluoride nucleophile [18] [20].

Activation energy measurements for the fluorination of halonitroarenes using potassium fluoride in dimethylformamide range from 75-85 kJ/mol [17] [19]. The relatively high activation energy reflects the need to overcome the strong solvation of fluoride ions in polar aprotic solvents, which reduces their nucleophilicity compared to other halide ions.

Thermodynamic studies reveal that Halex reactions are generally endothermic, with reaction enthalpies ranging from +15 to +25 kJ/mol [21] [18]. The driving force for the reaction comes from the entropy gain associated with the formation of the more stable potassium chloride salt compared to potassium fluoride [22]. The equilibrium position favors fluorination due to the superior stabilization of the fluorinated product through electronic effects.

Temperature-dependent kinetic studies show that reaction rates increase exponentially with temperature, following the Arrhenius equation [19] [23]. Optimal reaction temperatures for 3-chloro-4-fluoronitrobenzene fluorination range from 140-160°C, balancing reaction rate with selectivity considerations.

Leaving Group Effects in Halogen Exchange

The leaving group effects in Halex reactions involving 3-chloro-4-fluoronitrobenzene are governed by the relative stabilities of the halide ions and the electronic effects of the departing halogen [3] [18]. Unlike conventional SN2 reactions where leaving group ability follows the order I > Br > Cl > F, Halex reactions show different trends due to the aromatic nature of the substrate.

In SNAr-type Halex reactions, the leaving group effects are modulated by the electronic properties of the halogen substituents [3] [6]. Chlorine, being less electronegative than fluorine, is more readily displaced by fluoride nucleophiles in activated aromatic systems. This preference reflects the greater stabilization of the Meisenheimer complex intermediate when the more electronegative fluorine remains attached to the aromatic ring.

Kinetic isotope effect studies using deuterated substrates have provided insights into the timing of bond breaking and forming in Halex reactions [24]. The observed kinetic isotope effects suggest that carbon-halogen bond cleavage is not the rate-determining step, consistent with the addition-elimination mechanism where nucleophilic addition controls the overall reaction rate.

The regioselectivity of halogen exchange in 3-chloro-4-fluoronitrobenzene shows a preference for chlorine displacement over fluorine displacement [18]. This selectivity is attributed to the weaker electron-withdrawing effect of chlorine compared to fluorine, making the carbon-chlorine bond more susceptible to nucleophilic attack while the carbon-fluorine bond provides better stabilization of the intermediate.

Solvent Effects on Reaction Rates

Solvent effects play a crucial role in determining the rates and selectivities of Halex reactions involving 3-chloro-4-fluoronitrobenzene [17] [20]. Polar aprotic solvents such as dimethylformamide, dimethylsulfoxide, and sulfolane are preferred for these reactions due to their ability to solvate cations while leaving anions relatively unsolvated [18] [19].

The choice of solvent significantly affects the nucleophilicity of fluoride ions [17] [25]. In dimethylsulfoxide, fluoride ions exhibit enhanced nucleophilicity compared to dimethylformamide, leading to increased reaction rates [19]. The superior performance of dimethylsulfoxide is attributed to its higher polarity and better ability to stabilize the transition state through specific solvation interactions.

Comparative studies have demonstrated that reaction rates in different solvents follow the order: DMSO > DMF > sulfolane > acetonitrile [19]. The enhanced reactivity in DMSO is accompanied by improved yields and selectivities, making it the preferred solvent for large-scale Halex reactions.

The addition of phase-transfer catalysts such as tetrabutylammonium chloride or crown ethers can significantly enhance reaction rates in heterogeneous Halex systems [22] [25]. These catalysts facilitate the transfer of fluoride ions from the solid phase into the organic reaction medium, effectively increasing the concentration of reactive nucleophilic species.

Electrophilic Substitution Patterns

Despite the presence of electron-withdrawing substituents that generally deactivate aromatic rings toward electrophilic attack, 3-chloro-4-fluoronitrobenzene can undergo electrophilic aromatic substitution under forcing conditions [26] [4]. The reaction patterns are dominated by the directing effects of the nitro group, which serves as a powerful meta-directing substituent.

Meta-Directing Effect of Nitro Group

The nitro group in 3-chloro-4-fluoronitrobenzene exerts a strong meta-directing effect in electrophilic aromatic substitution reactions [26] [27] [4]. This directing effect arises from the electron-withdrawing properties of the nitro group, which destabilizes carbocation intermediates formed at the ortho and para positions while having minimal effect on the meta position.

The mechanism of meta-direction involves the formation of a positively charged intermediate (Wheland intermediate) during electrophilic attack [28] [5]. When the electrophile attacks the ortho or para positions relative to the nitro group, the resulting carbocation is destabilized by the electron-withdrawing effect of the nitro group. In contrast, attack at the meta position generates a carbocation that is not directly destabilized by the nitro group, making this pathway energetically favorable.

Resonance structure analysis reveals that ortho and para attack places positive charge adjacent to the electron-withdrawing nitro group, creating unfavorable electrostatic interactions [27] [28]. The meta position avoids this destabilization, resulting in a lower activation energy for meta substitution compared to ortho or para substitution.

Quantitative studies of nitration reactions show that 3-chloro-4-fluoronitrobenzene gives predominantly meta products (>90%) with minimal ortho and para substitution [26] [4]. The high meta selectivity reflects the strong deactivating and meta-directing effects of the nitro group, which overcome any competing directing effects from the halogen substituents.

Regioselectivity Determinants in Further Functionalization

The regioselectivity of electrophilic substitution in 3-chloro-4-fluoronitrobenzene is determined by the combined effects of all substituents on the aromatic ring [4] [29]. The nitro group acts as the dominant directing influence, strongly favoring meta substitution through its electron-withdrawing properties.

The halogen substituents (chlorine and fluorine) provide additional complications to the regioselectivity pattern [29]. Both halogens are ortho-para directing groups through their lone pair donation (mesomeric effect), but they are also deactivating through their inductive electron-withdrawing effects. However, in the presence of the strongly meta-directing nitro group, the directing effects of the halogens are overwhelmed.

Computational studies using density functional theory have provided detailed insights into the regioselectivity determinants [16] [30]. The calculations reveal that the energy differences between meta and ortho/para substitution pathways are substantial (>20 kJ/mol), confirming the experimental observation of high meta selectivity.

The electronic structure analysis shows that the highest occupied molecular orbital (HOMO) of 3-chloro-4-fluoronitrobenzene is primarily localized on the aromatic ring with the highest electron density at the meta position relative to the nitro group [16]. This electronic distribution provides a rational basis for the observed regioselectivity in electrophilic aromatic substitution reactions.

Computational Studies of Reaction Pathways

Extensive computational studies have been performed to elucidate the reaction pathways and mechanisms of electrophilic aromatic substitution in 3-chloro-4-fluoronitrobenzene [31] [32] [30]. These studies employ various levels of theory, from density functional theory (DFT) to high-level ab initio methods, to provide detailed mechanistic insights.

DFT calculations using the B3LYP and ωB97X-D functionals with large basis sets have successfully reproduced the experimental regioselectivity patterns [32] [30]. The computed activation energies for meta substitution are consistently lower than those for ortho or para substitution, with energy differences ranging from 15-25 kJ/mol depending on the specific electrophile and reaction conditions.

Transition state geometries obtained from computational studies reveal the electronic reorganization that occurs during electrophilic attack [32] [30]. The calculations show that the transition state for meta substitution involves less charge separation and better stabilization of the developing positive charge compared to ortho or para attack pathways.

Natural bond orbital (NBO) analysis provides insights into the electronic factors governing regioselectivity [16] [30]. The calculations reveal that the nitro group withdraws electron density from the ortho and para positions through both inductive and resonance effects, while the meta position is relatively unaffected. This differential electron density distribution explains the preference for meta substitution.

Solvent effects have been incorporated into computational studies using implicit solvation models [30] [33]. The calculations show that polar solvents generally enhance the regioselectivity by providing better stabilization of the polar transition states associated with meta substitution. The computed solvent effects are consistent with experimental observations of enhanced meta selectivity in polar reaction media.

The computational studies have also examined the effects of different electrophiles on the reaction pathways [32] [30]. The calculations predict that stronger electrophiles (such as NO2+ in nitration reactions) show higher meta selectivity compared to weaker electrophiles, consistent with the principle that more reactive electrophiles are less selective in their attack patterns.

XLogP3

UNII

GHS Hazard Statements

H301 (13.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (84.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (13.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard